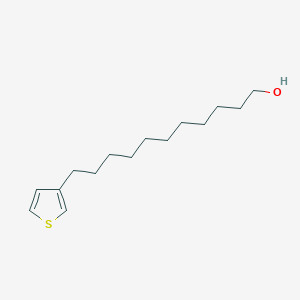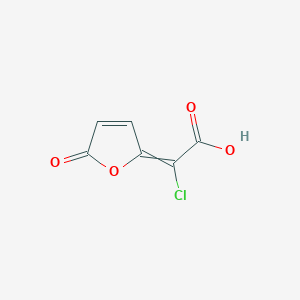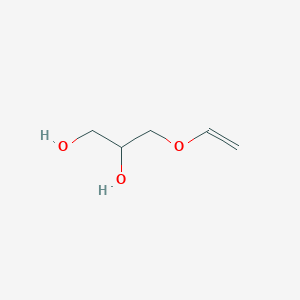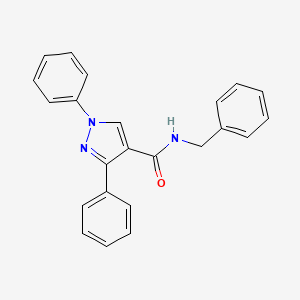
Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy- is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring and a methanamine group, which are linked by a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy- typically involves the reaction of cyclohexanemethanamine with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cyclohexanone derivatives, while reduction may result in cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanamine, N-(cyclohexylmethyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethylamine: This compound has a similar structure but lacks the hydroxyl group.
Cyclohexylamine: This compound has a simpler structure with only one cyclohexane ring and an amine group.
Properties
CAS No. |
121238-84-4 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N,N-bis(cyclohexylmethyl)hydroxylamine |
InChI |
InChI=1S/C14H27NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h13-14,16H,1-12H2 |
InChI Key |
MUPBXTJJOPEFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)


![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)



![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


